4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid

Lipophilicity Drug Design Physicochemical Properties

4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS 1016827-86-3) is a synthetic organic compound belonging to the class of trifluoromethyl-substituted arylsulfonyl benzoic acids. Its molecular formula is C₉H₇F₃O₄S, with a molecular weight of 268.21 g/mol.

Molecular Formula C9H7F3O4S
Molecular Weight 268.21 g/mol
CAS No. 1016827-86-3
Cat. No. B3363039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
CAS1016827-86-3
Molecular FormulaC9H7F3O4S
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F
InChIInChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyOOORQZCICWDOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid CAS 1016827-86-3: Key Molecular Properties and Procurement Baseline


4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid (CAS 1016827-86-3) is a synthetic organic compound belonging to the class of trifluoromethyl-substituted arylsulfonyl benzoic acids [1]. Its molecular formula is C₉H₇F₃O₄S, with a molecular weight of 268.21 g/mol [1]. The structure comprises a benzoic acid core bearing a 2,2,2-trifluoroethanesulfonyl group at the para-position, which confers distinct physicochemical properties including a computed XLogP3 value of 1.8 [1]. The compound is commercially available as a research chemical, typically supplied as a powder with a purity specification of 95% .

Why 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid Cannot Be Casually Substituted by Other Aryl Sulfonyl Benzoic Acids


The 2,2,2-trifluoroethanesulfonyl moiety in 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid confers a unique combination of strong electron-withdrawing character, high lipophilicity, and metabolic stability that distinguishes it from non-fluorinated alkylsulfonyl or trifluoromethylsulfonyl analogs [1][2]. The trifluoroethyl group (-CH₂CF₃) offers a distinct steric and electronic profile compared to the smaller trifluoromethyl group (-CF₃), which can significantly alter binding interactions with biological targets and the physicochemical properties of downstream derivatives [2]. Substitution with a non-fluorinated ethanesulfonyl analog or a regioisomeric variant (e.g., meta-substituted) may result in altered reactivity, bioavailability, and target engagement, undermining the reproducibility and intended outcome of synthetic or screening campaigns [1]. The following section quantifies these differentiation dimensions where comparative data are available.

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid Versus Analogs


Lipophilicity Advantage of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid Over Unsubstituted Benzoic Acid

The presence of the 2,2,2-trifluoroethanesulfonyl group substantially increases lipophilicity relative to the parent benzoic acid scaffold. The target compound exhibits a computed XLogP3 value of 1.8 [1], whereas benzoic acid has a measured logP of 1.87 [2]. Despite the similar numerical values, the trifluoroethanesulfonyl group introduces a strong electron-withdrawing effect (Hammett σₚ ≈ 0.5 for -SO₂CF₃ class) absent in benzoic acid, which can enhance membrane permeability in certain contexts. Comparative experimental logD data for the exact sulfonyl analog are not currently available in the public domain.

Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Differentiation: Para-Substitution of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid Versus Meta-Analogs

The para-substitution pattern of the sulfonyl group on the benzoic acid ring yields a linear molecular geometry with an extended conjugation pathway, whereas the meta-substituted isomer (3-(2,2,2-trifluoroethanesulfonyl)benzoic acid, CAS 1094264-43-3) introduces an angular geometry that disrupts π-conjugation between the sulfonyl and carboxyl groups [1]. Both compounds share identical molecular formula (C₉H₇F₃O₄S, MW 268.21) and are commercially available at 95% purity . Direct comparative functional data (e.g., reactivity in coupling reactions, biological activity) are not available in the public literature for either isomer; differentiation rests solely on established structure-activity principles for para- versus meta-substituted aromatic systems.

Regiochemistry Synthetic Intermediate Structure-Activity Relationship

Comparison with Chlorinated Aryl Sulfonyl Analog: 3-Chloro-5-(2,2,2-trifluoroethanesulfonyl)benzoic acid

3-Chloro-5-(2,2,2-trifluoroethanesulfonyl)benzoic acid (CAS not specified in source) incorporates an additional chloro substituent at the meta-position relative to the carboxyl group, while retaining the 2,2,2-trifluoroethanesulfonyl moiety at the 5-position . The target compound lacks this chloro substituent, offering a simpler, less sterically encumbered scaffold for derivatization. Molecular weight difference: target compound 268.21 g/mol versus chloro analog ~302.65 g/mol (calculated). No direct comparative reactivity or biological data are available in the public domain for these two compounds.

Halogenated Building Blocks Synthetic Intermediate Electrophilicity

Recommended Application Scenarios for 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid Based on Available Differentiation Evidence


Synthesis of Fluorinated Aryl Sulfonamide Libraries for Drug Discovery

The carboxylic acid functionality of 4-(2,2,2-trifluoroethanesulfonyl)benzoic acid enables facile amide bond formation, while the trifluoroethanesulfonyl group imparts enhanced lipophilicity (XLogP3 = 1.8) and strong electron-withdrawing character relative to unsubstituted benzoic acid [1]. This combination supports the generation of sulfonamide-containing compound libraries with improved pharmacokinetic properties compared to non-fluorinated analogs. The para-substitution geometry ensures predictable vector orientation in target binding pockets . Researchers should verify the exact regioisomer identity (para vs. meta, CAS 1094264-43-3) prior to procurement to ensure synthetic reproducibility .

Precursor for Advanced Fluorinated Building Blocks via Carboxylic Acid Derivatization

The benzoic acid core of this compound provides a versatile handle for conversion to acid chlorides, esters, amides, and other activated intermediates, while the 2,2,2-trifluoroethanesulfonyl group remains intact as a metabolically stable, lipophilic moiety [1]. Compared to the chloro-substituted analog 3-chloro-5-(2,2,2-trifluoroethanesulfonyl)benzoic acid, the absence of an additional halogen in the target compound reduces synthetic complexity and potential side reactions during subsequent functionalization . This compound is recommended for medicinal chemistry programs seeking to introduce a fluorinated sulfonyl group without additional halogen substituents.

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

The distinct combination of a carboxylic acid (-COOH, hydrogen bond donor/acceptor) and a trifluoroethanesulfonyl group (-SO₂CH₂CF₃, strong electron-withdrawing, lipophilic) in a para-substituted arrangement makes this compound a valuable probe for deconvoluting the contributions of lipophilicity, electronics, and geometry to target binding [1]. The computed XLogP3 of 1.8 provides a measurable lipophilicity benchmark, though experimental logD determination is recommended for accurate SAR interpretation . This compound is particularly suited for projects where maintaining the carboxylic acid as a key pharmacophore or synthetic anchor is essential.

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